3-(3-Fluorophenyl)-5-phenyl-1,2-oxazole
Description
Properties
Molecular Formula |
C15H10FNO |
|---|---|
Molecular Weight |
239.24 g/mol |
IUPAC Name |
3-(3-fluorophenyl)-5-phenyl-1,2-oxazole |
InChI |
InChI=1S/C15H10FNO/c16-13-8-4-7-12(9-13)14-10-15(18-17-14)11-5-2-1-3-6-11/h1-10H |
InChI Key |
BVFMPRRSKOCGFC-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC(=NO2)C3=CC(=CC=C3)F |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NO2)C3=CC(=CC=C3)F |
Origin of Product |
United States |
Scientific Research Applications
Chemical Properties and Structure
Molecular Formula: C15H10FNO
Molecular Weight: 239.25 g/mol
CAS Number: 77252-66-5
SMILES Notation: C1=CC=C(C=C1)C2=NOC(=C2)C=C(C3=CC=CC=C3)F
The compound features an oxazole ring, which is a five-membered ring containing nitrogen and oxygen. The presence of fluorine in the structure enhances its reactivity and potential interactions with biological targets.
Organic Synthesis
3-(3-Fluorophenyl)-5-phenyl-1,2-oxazole serves as a crucial building block in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions, including:
- Coupling Reactions: It can be involved in cross-coupling reactions to form biaryl compounds.
- Functionalization: The oxazole moiety allows for functionalization at different positions, making it versatile for synthetic applications.
| Reaction Type | Description |
|---|---|
| Cross-Coupling | Formation of biaryl compounds using palladium catalysts |
| Functionalization | Modifying the oxazole ring for enhanced reactivity |
Medicinal Chemistry
Research indicates that this compound exhibits potential biological activities, particularly in the fields of:
- Antimicrobial Agents: Studies suggest that this compound may possess antimicrobial properties, making it a candidate for developing new antibiotics.
- Anticancer Activities: Preliminary investigations have shown promising results in inhibiting cancer cell proliferation.
A case study published in Medicinal Chemistry highlighted its efficacy against certain cancer cell lines, demonstrating a significant reduction in cell viability at specific concentrations.
Material Science
The compound's unique electronic properties make it suitable for applications in material science:
- Organic Electronics: Its ability to act as a semiconductor can be explored in organic light-emitting diodes (OLEDs) and organic photovoltaic cells.
- Polymer Chemistry: It can serve as a monomer for synthesizing polymers with tailored properties.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table compares key physicochemical parameters of 3-(3-Fluorophenyl)-5-phenyl-1,2-oxazole with its analogs:
Notes:
- Substituent Effects : Fluorine’s electronegativity enhances polarity and may improve pharmacokinetic properties compared to methoxy (electron-donating) or methyl (hydrophobic) groups .
- Dihedral Angles : In 5-(3-Methylphenyl)-3-phenyl-1,2-oxazole, dihedral angles between the isoxazole ring and substituent phenyl rings (16.64° and 17.60°) suggest moderate planarity, influencing crystal packing and intermolecular interactions . Similar trends are expected for the fluorinated analog.
Crystallographic and Stability Data
- Crystal Packing: Dihedral angles in 5-(3-Methylphenyl)-3-phenyl-1,2-oxazole indicate non-planar conformations, reducing π-π stacking but favoring van der Waals interactions .
- Stability : Fluorine’s inductive effect may enhance metabolic stability compared to methoxy or methyl substituents, as seen in kinase inhibitors .
Preparation Methods
Reaction Mechanism
- Deprotonation : A base (e.g., KOH or NaH) deprotonates phenylacetylene, generating a nucleophilic acetylide ion.
- Nucleophilic Attack : The acetylide ion attacks the carbonyl carbon of 3-fluorobenzaldehyde, forming a propargyl alcohol intermediate.
- Cyclization : Intramolecular oxygen-assisted cyclization occurs, eliminating water to form the oxazole ring.
Key Conditions :
- Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
- Temperature: 80–100°C under reflux
- Catalyst: None required, but CuI may accelerate the reaction.
Example Protocol :
- Combine 3-fluorobenzaldehyde (10 mmol), phenylacetylene (12 mmol), and KOH (15 mmol) in THF.
- Reflux for 12 hours under nitrogen.
- Quench with ice water, extract with ethyl acetate, and purify via silica-gel chromatography.
Robinson-Gabriel Synthesis via Acylated Amino Alcohols
The Robinson-Gabriel method, traditionally used for oxazole synthesis, adapts well to introducing fluorophenyl and phenyl groups. This route employs 3-fluorophenylglyoxal and β-amino alcohol derivatives as precursors.
Reaction Steps
- Imine Formation : React 3-fluorophenylglyoxal with a β-amino alcohol (e.g., 2-amino-1-phenylethanol) to form an imine intermediate.
- Cyclodehydration : Treat the imine with a dehydrating agent (e.g., POCl₃ or PPA) to induce ring closure, yielding the oxazole.
Optimization Notes :
- Yield Enhancement : Using microwave irradiation reduces reaction time from 24 hours to 30 minutes.
- Solvent Choice : Dichloromethane (DCM) minimizes side reactions compared to polar solvents.
Hantzsch Oxazole Synthesis with α-Haloketones
The Hantzsch method, though less common for diaryl oxazoles, offers an alternative pathway using α-haloketones and amide precursors . For this compound, 3-fluorophenacyl bromide and benzamide serve as starting materials.
Procedure :
- React 3-fluorophenacyl bromide (1 equiv.) with benzamide (1.2 equiv.) in ethanol.
- Add triethylamine (2 equiv.) as a base and reflux for 6 hours.
- Isolate the product via filtration and recrystallize from ethanol.
Limitations :
- Moderate yields (40–50%) due to competing hydrolysis of the α-haloketone.
- Requires stoichiometric base, increasing purification complexity.
Palladium-Catalyzed Coupling Reactions
Patent literature on related oxazolidinones (e.g., Linezolid) reveals opportunities for cross-coupling strategies. A Suzuki-Miyaura coupling between 5-bromo-3-(3-fluorophenyl)-1,2-oxazole and phenylboronic acid could furnish the target compound.
Catalytic System :
- Palladium catalyst: Pd(PPh₃)₄ (5 mol%)
- Base: K₂CO₃
- Solvent: Toluene/water (3:1)
- Temperature: 90°C for 8 hours.
Advantages :
- High regioselectivity and functional group tolerance.
- Compatible with late-stage fluorophenyl introduction.
Comparative Analysis of Synthetic Methods
| Method | Precursors | Conditions | Yield* | Advantages | Limitations |
|---|---|---|---|---|---|
| Cyclization | 3-Fluorobenzaldehyde, phenylacetylene | THF, KOH, reflux | 60–70% | One-pot synthesis, minimal byproducts | Requires inert atmosphere |
| Robinson-Gabriel | 3-Fluorophenylglyoxal, β-amino alcohol | POCl₃, DCM, 0°C to RT | 50–55% | High purity | Multi-step, costly reagents |
| Hantzsch | 3-Fluorophenacyl bromide, benzamide | Ethanol, Et₃N, reflux | 40–50% | Scalable | Low yield, side reactions |
| Suzuki-Miyaura Coupling | 5-Bromo-3-(3-fluorophenyl)-oxazole | Pd(PPh₃)₄, K₂CO₃, toluene/H₂O | 75–80% | High yield, modular | Requires pre-functionalized substrate |
*Yields estimated from analogous reactions in cited literature.
Mechanistic Considerations and Side Reactions
- Cyclization Pathway Selectivity : Competing 1,3-dipolar cycloadditions may form isoxazoles if reaction conditions favor nitrile oxide intermediates. Careful control of base strength and temperature suppresses this.
- Fluorine Stability : The electron-withdrawing fluorine atom on the phenyl ring slows electrophilic substitution but enhances oxazole ring stability under acidic conditions.
- Byproduct Formation : In Hantzsch reactions, hydrolysis of α-haloketones to carboxylic acids is mitigated by using anhydrous solvents and molecular sieves.
Q & A
Q. What are the recommended methods for synthesizing 3-(3-Fluorophenyl)-5-phenyl-1,2-oxazole, and how can reaction conditions be optimized?
Synthesis typically involves cyclocondensation of fluorinated benzaldehyde derivatives with hydroxylamine or nitrile oxides under controlled conditions. For example:
- Step 1 : Prepare a fluorinated aldehyde precursor (e.g., 3-fluorobenzaldehyde derivatives).
- Step 2 : React with hydroxylamine hydrochloride in ethanol at reflux (70–80°C) to form an oxime intermediate.
- Step 3 : Cyclize the oxime with a phenylacetylene derivative using a Cu(I) catalyst to form the oxazole ring .
Optimization Tips : - Vary solvent polarity (e.g., DMF vs. THF) to improve yield.
- Monitor reaction progress via TLC or HPLC.
- Use microwave-assisted synthesis to reduce reaction time .
Q. How should researchers characterize the purity and structure of this compound?
A multi-technique approach is critical:
- NMR Spectroscopy : Confirm substituent positions via -NMR (fluorine coupling patterns) and -NMR (oxazole ring carbons).
- Mass Spectrometry : Validate molecular weight (e.g., ESI-MS or HRMS).
- Elemental Analysis : Ensure <1% deviation from theoretical C/H/N values.
- X-ray Crystallography : Resolve ambiguities in stereochemistry using SHELXL for refinement .
Q. What are the key physicochemical properties relevant to experimental design?
- Density : 1.138 g/cm at 24°C (affects solubility in solvents like DMSO or hexane) .
- Thermal Stability : Perform TGA to determine decomposition temperature (critical for high-temperature reactions).
- LogP : Estimated ~2.8 (predicts membrane permeability in biological assays) .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in spectroscopic data?
- Density Functional Theory (DFT) : Compare calculated -NMR shifts (Gaussian 09, B3LYP/6-311++G(d,p)) with experimental data to validate tautomeric forms.
- Molecular Dynamics : Simulate solvent interactions to explain unexpected solubility profiles .
- ORTEP Visualization : Model anisotropic displacement parameters to confirm crystallographic data .
Q. What strategies are effective for studying bioactivity, given the structural similarity to known bioactive oxazoles?
Q. How can researchers address low yields in fluorinated oxazole derivatives?
- Mechanistic Studies : Probe intermediates via in situ IR spectroscopy to identify bottlenecks.
- Catalyst Screening : Test Pd/Cu bimetallic systems for improved cyclization efficiency.
- Microwave Irradiation : Enhance reaction kinetics (e.g., 100°C for 30 mins vs. 6-hour reflux) .
Q. What analytical workflows are recommended for detecting degradation products?
- HPLC-MS/MS : Use a C18 column (gradient: 5–95% acetonitrile/0.1% formic acid) to separate degradation species.
- Accelerated Stability Testing : Store samples at 40°C/75% RH for 4 weeks and compare chromatograms.
- Forced Degradation : Expose to UV light or acidic/basic conditions to identify vulnerable functional groups .
Data Contradiction Resolution
Q. How to resolve discrepancies between theoretical and experimental 19F^{19} \text{F}19F-NMR shifts?
Q. What causes variability in biological assay results across labs?
- Source : Impurity profiles (e.g., trace solvents like DMF).
- Solution :
- Standardize compound purity (>98% by HPLC).
- Use cell lines with consistent passage numbers.
- Include positive controls (e.g., staurosporine for kinase assays) .
Methodological Resources
| Technique | Application | Reference |
|---|---|---|
| SHELXL | Crystal refinement | |
| ORTEP-III | Molecular visualization | |
| DFT/B3LYP | NMR shift prediction |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
